Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry This compound features a thiazole ring substituted with an ethyl ester group at the 5-position and a 4-bromophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromophenyl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with thioamide in the presence of a base to form the thiazole ring. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered biological activities.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives.
Hydrolysis Products: Thiazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, and anticancer activities.
Biological Studies: The compound is used to study the biological activities of thiazole derivatives, including their interactions with enzymes and receptors.
Agrochemicals: It is explored for its potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromophenyl group can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methoxyphenyl)thiazole-5-carboxylate
- Ethyl 2-(4-chlorophenyl)thiazole-5-carboxylate
- Ethyl 2-(4-fluorophenyl)thiazole-5-carboxylate
Uniqueness
Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .
Biological Activity
Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate is a member of the thiazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C12H10BrN1O2S1
- Molecular Weight: 312.18 g/mol
- Functional Groups: Includes a bromophenyl group and a carboxylate group that contribute to its reactivity and biological activity.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Activity
- Antifungal Activity
- Antiviral Activity
- Anticancer Activity
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity.
- Targeting Viral Proteins: The compound may interfere with viral replication mechanisms by binding to viral proteins, thus preventing their function .
- Cancer Cell Pathways: Inhibition of SIRT2 leads to alterations in acetylation patterns of proteins like α-tubulin, promoting cell death in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
Substituent Position | Effect on Activity | Example Compound |
---|---|---|
Para position | Enhances antimicrobial and antifungal activity | This compound |
Electron-withdrawing groups | Increases potency against fungi | Various thiazole derivatives |
Hydrophobic moieties | Beneficial for antibacterial activity | Compounds with nonpolar groups |
Case Studies
- Antiviral Evaluation : A study reported the evaluation of thiazole derivatives, including this compound, showing over 50% inhibition of yellow fever virus replication at concentrations of 50 μM . The compound's structure was optimized to improve metabolic stability while retaining antiviral potency.
- Anticancer Mechanism : In a recent investigation, compounds similar to this compound were shown to induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death through aberrant division processes .
Properties
Molecular Formula |
C12H10BrNO2S |
---|---|
Molecular Weight |
312.18 g/mol |
IUPAC Name |
ethyl 2-(4-bromophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
InChI Key |
DBMRLVSBIWMDOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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